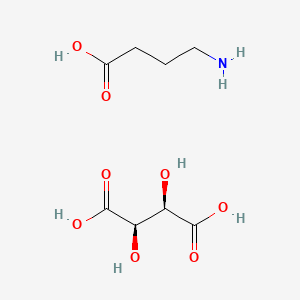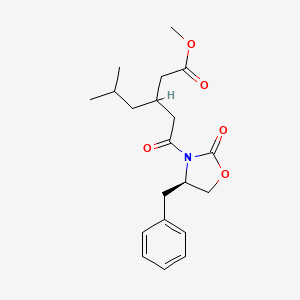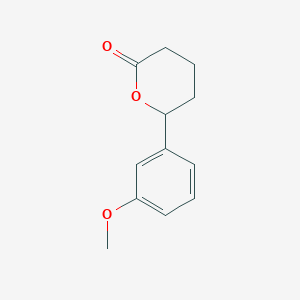
6-(3-Methoxyphenyl)oxan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3-Methoxyphenyl)oxan-2-one is an organic compound with the molecular formula C12H14O3 It is a derivative of oxan-2-one, featuring a methoxyphenyl group at the 6-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Methoxyphenyl)oxan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzaldehyde and tetrahydro-2H-pyran-2-one.
Condensation Reaction: The 3-methoxybenzaldehyde undergoes a condensation reaction with tetrahydro-2H-pyran-2-one in the presence of an acid catalyst to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common.
Analyse Chemischer Reaktionen
Types of Reactions
6-(3-Methoxyphenyl)oxan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
6-(3-Methoxyphenyl)oxan-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 6-(3-Methoxyphenyl)oxan-2-one involves its interaction with specific molecular targets and pathways. The methoxy group and the oxan-2-one ring play crucial roles in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to various biochemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Methoxyflavanone: A similar compound with a flavanone structure.
2-(4-Methoxyphenyl)-1-benzopyran-4-one: Another compound with a methoxyphenyl group.
7-Methoxy-2-phenyl-1-benzopyran-4-one: A related compound with a benzopyran structure.
Uniqueness
6-(3-Methoxyphenyl)oxan-2-one is unique due to its specific oxan-2-one ring structure and the position of the methoxy group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C12H14O3 |
|---|---|
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
6-(3-methoxyphenyl)oxan-2-one |
InChI |
InChI=1S/C12H14O3/c1-14-10-5-2-4-9(8-10)11-6-3-7-12(13)15-11/h2,4-5,8,11H,3,6-7H2,1H3 |
InChI-Schlüssel |
IDRQCIDPLRHWOC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)C2CCCC(=O)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


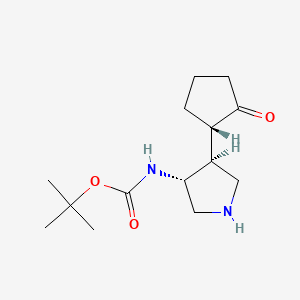
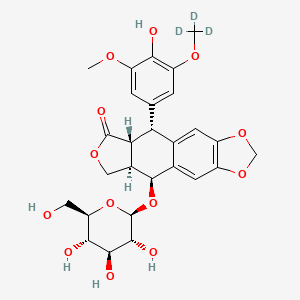

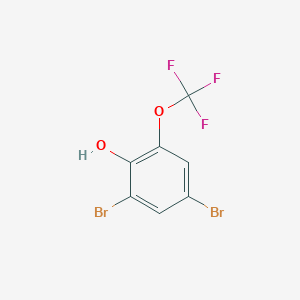
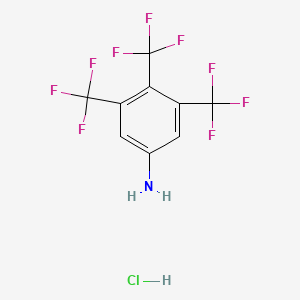
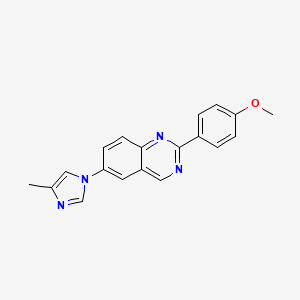
![[17-[2-[tert-butyl(dimethyl)silyl]oxyacetyl]-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-16-yl] butanoate](/img/structure/B13855567.png)


